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A Comparative Analysis of 13-Oxo-ODE Levels in
Tomato
For researchers, scientists, and professionals in drug development, understanding the

distribution and concentration of bioactive compounds like 13-oxo-octadecadienoic acid (13-

Oxo-ODE) in different plant species is crucial. This guide provides a comparative overview of

13-Oxo-ODE levels within tomato fruit, details the experimental protocols for its quantification,

and illustrates its biosynthetic pathway.

While comprehensive studies directly comparing 13-Oxo-ODE levels across a wide range of

tomato species, including wild relatives, are not readily available in the public domain, existing

research provides valuable insights into the distribution of this compound within the common

tomato (Solanum lycopersicum).

Quantitative Data on 13-Oxo-ODE Distribution
Research on the 'Momotaro' variety of Solanum lycopersicum reveals significant variations in

the concentration of oxo-octadecadienoic acids (oxo-ODAs), including 13-Oxo-ODE, across

different fruit tissues. The peel and sarcocarp (flesh) are the primary locations for these

compounds.

Table 1: Distribution of Total Oxo-ODAs in 'Momotaro' Tomato Fruit
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Tomato Tissue
Approximate Total Oxo-ODA
Concentration (μg/g of tissue weight)

Peel ~0.2

Sarcocarp ~0.1

Gelatinous Tissue ~0.002

Data sourced from Takahashi et al., 2014.[1][2]

It is important to note that processing can significantly impact the levels of these compounds.

For instance, 13-oxo-ODA is found in tomato juice, whereas 9-oxo-ODA is present in fresh

tomatoes, suggesting that processing methods can influence the isomeric forms of these fatty

acid derivatives.[3]

Experimental Protocols
The quantification of 13-Oxo-ODE in tomato tissues is typically achieved through Ultra-

Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry

(UPLC/TOF-MS). The following is a summary of a validated methodology.

Sample Preparation and Extraction
Homogenization: Tomato fruit tissues (peel, sarcocarp, gelatinous tissue) are homogenized.

For baseline measurements, this is often done under liquid nitrogen to prevent enzymatic

activity that could alter the levels of oxo-ODAs.

Extraction: The homogenized sample is subjected to an extraction process to isolate the fatty

acid derivatives.

UPLC/TOF-MS Analysis
Instrumentation: An Acquity UPLC system coupled with a TOF-MS equipped with an

electrospray source operating in negative-ion mode is used for analysis.[1][2]

Column: A reversed-phase column, such as an Acquity UPLC BEH-C18 (2.1 × 100 mm; 1.7

μm particle size), is employed for separation.[1][2]
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Mobile Phases: A gradient elution is performed using two mobile phases:[1][2]

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Program: The separation is achieved by varying the proportion of Mobile Phase B

over time. A typical gradient might be:[1][2]

0–4 min: 30–50% B

4–14 min: 50–85% B

14–17 min: Hold at 99% B

17–20 min: Return to 30% B

Flow Rate: A constant flow rate, for example, 300 μL/min, is maintained.[1][2]

Column Temperature: The column is maintained at a constant temperature, such as 40°C.[1]

[2]

Quantification: The amount of 13-Oxo-ODE is determined by constructing a calibration curve

using analytical-grade standards. An internal standard is used to ensure accuracy.[1][2]

Biosynthesis of 13-Oxo-ODE
13-Oxo-ODE is an oxylipin derived from the enzymatic oxidation of linoleic acid, an essential

fatty acid in plants. The biosynthesis is a multi-step process initiated by the enzyme

lipoxygenase (LOX).

Linoleic Acid 13(S)-Hydroperoxyoctadecadienoic
Acid (13-HPODE)

Lipoxygenase (LOX) 13-Hydroxyoctadecadienoic
Acid (13-HODE)

Peroxidase 13-Oxo-octadecadienoic
Acid (13-Oxo-ODE)

Dehydrogenase

Click to download full resolution via product page

Caption: Simplified biosynthesis pathway of 13-Oxo-ODE from linoleic acid in tomato.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.tandfonline.com/doi/full/10.1080/09168451.2014.930330
https://agris.fao.org/search/en/providers/122535/records/65ded8bb0f3e94b9e5d21594
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.930330
https://agris.fao.org/search/en/providers/122535/records/65ded8bb0f3e94b9e5d21594
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.930330
https://agris.fao.org/search/en/providers/122535/records/65ded8bb0f3e94b9e5d21594
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.930330
https://agris.fao.org/search/en/providers/122535/records/65ded8bb0f3e94b9e5d21594
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.930330
https://agris.fao.org/search/en/providers/122535/records/65ded8bb0f3e94b9e5d21594
https://www.benchchem.com/product/b3028732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a foundational understanding of 13-Oxo-ODE in tomatoes. Further

research is warranted to explore the variations of this and other bioactive compounds across

different tomato species, which could inform breeding programs and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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